molecular formula C15H20N2O5 B13398519 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-carbamoylphenyl)propanoic acid

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-carbamoylphenyl)propanoic acid

Cat. No.: B13398519
M. Wt: 308.33 g/mol
InChI Key: JCPCVUPCEXUFGD-UHFFFAOYSA-N
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-carbamoylphenyl)propanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a carbamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-carbamoylphenyl)propanoic acid typically involves multiple steps One common method starts with the protection of the amino group using the tert-butoxycarbonyl (Boc) group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-carbamoylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-carbamoylphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-carbamoylphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amino group. This amino group can then interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbamoylphenyl group may also play a role in binding to target molecules, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-carbamoylphenyl)propanoic acid
  • (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-carbamoylphenyl)propanoic acid
  • (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid

Uniqueness

What sets (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-carbamoylphenyl)propanoic acid apart from similar compounds is the specific positioning of the carbamoyl group on the phenyl ring. This unique structure can influence the compound’s reactivity and binding properties, making it a valuable tool in various research applications.

Properties

IUPAC Name

3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-5-4-6-10(7-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPCVUPCEXUFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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